molecular formula C9H17ClN2O2 B15089502 4-Methyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride

4-Methyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride

Cat. No.: B15089502
M. Wt: 220.69 g/mol
InChI Key: SMIWXNDKYBLPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride: is a chemical compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a piperidine ring attached to an oxazolidinone core, with a methyl group at the fourth position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride typically involves the following steps:

    Formation of the Oxazolidinone Core: The oxazolidinone core can be synthesized through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the oxazolidinone core.

    Methylation: The methyl group is introduced at the fourth position using methylating agents such as methyl iodide or dimethyl sulfate.

    Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the oxazolidinone core, converting it to the corresponding amino alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amino alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Receptor Binding: It can be used in studies related to receptor-ligand interactions, aiding in the development of new therapeutic agents.

Medicine:

    Drug Development: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties are conducted to understand its behavior in biological systems.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

    Agriculture: It is investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting normal cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 5-Methyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride
  • 3-Methyl-5-[4-(4-phenyl-1-piperazinyl)butyl]-1,3-oxazolidin-2-one
  • 5-Methyl-2-(piperidin-3-yl)benzo[d]oxazole hydrochloride

Comparison:

  • Structural Differences: The position and type of substituents on the oxazolidinone core and piperidine ring vary among these compounds, leading to differences in their chemical and physical properties.
  • Reactivity: The presence of different substituents affects the reactivity of these compounds, influencing the types of reactions they undergo and the conditions required.
  • Applications: While all these compounds have potential applications in chemistry, biology, and medicine, their specific uses may differ based on their unique properties.

Properties

Molecular Formula

C9H17ClN2O2

Molecular Weight

220.69 g/mol

IUPAC Name

4-methyl-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride

InChI

InChI=1S/C9H16N2O2.ClH/c1-7-6-13-9(12)11(7)8-2-4-10-5-3-8;/h7-8,10H,2-6H2,1H3;1H

InChI Key

SMIWXNDKYBLPDJ-UHFFFAOYSA-N

Canonical SMILES

CC1COC(=O)N1C2CCNCC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.